H-Arg-Gly-Phe-Phe-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
diphenylalanine , is a peptide composed of two phenylalanine (Phe) amino acids linked by an arginine (Arg) and a glycine (Gly) residue. Its chemical formula is C20H22N4O5. Diphenylalanine has gained popularity as a minimalist building block for self-assembly into nanostructures and hydrogels. These nanostructures find applications in nanomedicine, drug delivery, and biomaterials .
Preparation Methods
Synthetic Routes::
Solid-Phase Synthesis: Diphenylalanine can be synthesized using solid-phase peptide synthesis (SPPS). Sequential coupling of protected amino acids (Fmoc-Phe) on a solid support yields the desired peptide.
Solution-Phase Synthesis: Solution-phase methods involve stepwise coupling of amino acids in solution, followed by purification.
Enzymatic Synthesis: Enzymes like proteases can catalyze the formation of diphenylalanine from its constituent amino acids.
Industrial Production:: Industrial-scale production typically employs SPPS or solution-phase methods. Purification techniques, such as high-performance liquid chromatography (HPLC), ensure high purity.
Chemical Reactions Analysis
Diphenylalanine undergoes various reactions:
Self-Assembly: It spontaneously forms nanostructures due to π-π stacking interactions between phenyl rings.
Oxidation: Oxidative conditions can lead to disulfide bond formation.
Reduction: Reduction can cleave disulfide bonds.
Substitution: Amino acid side chains can be modified (e.g., amidation).
Common reagents include coupling agents (e.g., HBTU, HATU), protecting groups (e.g., Fmoc), and reducing agents (e.g., TCEP). Major products include nanofibers and hydrogels.
Scientific Research Applications
Diphenylalanine’s applications span various fields:
Drug Delivery: Nanostructures can encapsulate drugs for targeted delivery.
Biomaterials: Hydrogels serve as scaffolds for tissue engineering.
Therapeutic Paradigms: Innovative approaches for disease treatment.
Mechanism of Action
Diphenylalanine’s effects arise from its self-assembly properties. It interacts with cell membranes, influencing cellular behavior. Molecular targets include membrane receptors and intracellular signaling pathways.
Comparison with Similar Compounds
Diphenylalanine stands out due to its simplicity and robust self-assembly. Similar compounds include Fmoc-Phe-Phe (another self-assembling peptide) and Fmoc-Arg-Gly-Asp (integrin-binding peptide) .
Properties
IUPAC Name |
2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N7O5/c27-19(12-7-13-30-26(28)29)23(35)31-16-22(34)32-20(14-17-8-3-1-4-9-17)24(36)33-21(25(37)38)15-18-10-5-2-6-11-18/h1-6,8-11,19-21H,7,12-16,27H2,(H,31,35)(H,32,34)(H,33,36)(H,37,38)(H4,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQSQYAZCCLOEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N7O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.